Regulatory Identity: EP Impurity B
Triamcinolone 21-acetate is the official European Pharmacopoeia (EP) Impurity B for triamcinolone, a regulatory designation not shared by other triamcinolone esters like acetonide or hexacetonide. This provides a clear, non-substitutable role for this compound as a reference standard in analytical method development and validation for ANDA submissions [1]. It is a mandatory reference for quantifying and controlling this specific process-related impurity or degradation product in triamcinolone active pharmaceutical ingredients (APIs) and finished dosage forms .
| Evidence Dimension | Official Pharmacopoeial Identity / Regulatory Role |
|---|---|
| Target Compound Data | Designated as Triamcinolone EP Impurity B |
| Comparator Or Baseline | Triamcinolone acetonide, Triamcinolone hexacetonide |
| Quantified Difference | Official regulatory designation vs. No official EP impurity designation |
| Conditions | European Pharmacopoeia Monograph for Triamcinolone |
Why This Matters
For procurement in a regulated pharmaceutical environment, this official identity makes the compound a mandatory, non-substitutable reference standard, which is essential for compliance and regulatory approval.
- [1] ChemWhat. (n.d.). Triamcinolone EP Impurity B CAS#: 3859-65-2. View Source
